N-Allyl-2-piperidinecarboxamide hydrochloride

Description

Structural Classification and Nomenclature

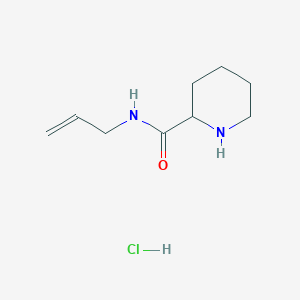

This compound belongs to the heterocyclic amide class of organic compounds, specifically categorized within the piperidine derivative family. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-prop-2-enylpiperidine-2-carboxamide hydrochloride, reflecting its structural composition of a six-membered saturated nitrogen heterocycle with both allyl and carboxamide substituents. Alternative nomenclature systems identify this compound as 2-piperidinecarboxamide, N-2-propen-1-yl-, hydrochloride in a 1:1 stoichiometric ratio.

The molecular structure of this compound can be precisely described through several chemical identifier systems. The compound possesses the molecular formula C9H17ClN2O, indicating the presence of nine carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight has been consistently reported as 204.70 grams per mole across multiple authoritative chemical databases. The compound's structural complexity arises from the integration of multiple functional groups: the piperidine ring system provides the heterocyclic foundation, the carboxamide group contributes hydrogen bonding capability and polarity, the allyl substituent introduces unsaturation and potential reactivity, and the hydrochloride salt formation enhances water solubility and stability.

Table 1: Structural and Physical Properties of this compound

The stereochemical considerations of this compound center around the chiral carbon at the 2-position of the piperidine ring, where the carboxamide group is attached. The simplified molecular-input line-entry system representation provides a standardized method for digital chemical structure communication. The compound's three-dimensional structure features the characteristic chair conformation of the piperidine ring, with the carboxamide substituent typically occupying an equatorial position to minimize steric interactions.

Historical Context and Research Significance in Piperidine Chemistry

The development of this compound occurs within the broader historical framework of piperidine chemistry, which traces its origins to the mid-nineteenth century when piperidine was first isolated from natural sources. The foundational work began in 1850 when Scottish chemist Thomas Anderson initially reported piperidine, followed by independent work by French chemist Auguste Cahours in 1852, who formally named the compound. These early discoveries established piperidine as a fundamental building block derived from the genus Piper, the Latin designation for pepper plants.

The significance of piperidine derivatives in medicinal chemistry has grown substantially since the industrial development of synthetic methods for piperidine production. The hydrogenation of pyridine using molybdenum disulfide catalysts emerged as the predominant industrial synthesis route, establishing the foundation for large-scale production of piperidine-based compounds. This technological advancement enabled the systematic exploration of piperidine derivatives, including carboxamide-substituted variants that demonstrate enhanced biological activity profiles.

Recent advances in piperidine chemistry have emphasized the development of asymmetric synthetic methodologies for accessing enantiomerically enriched products. The rhodium-catalyzed asymmetric reductive coupling reactions represent a significant breakthrough in synthesizing 3-substituted piperidines with high enantioselectivity. These methodological improvements have particular relevance for compounds like this compound, where stereochemical control becomes crucial for biological activity optimization.

Table 2: Historical Milestones in Piperidine Chemistry Relevant to this compound Development

The research significance of this compound extends beyond its individual properties to encompass its role as a representative compound within the broader category of allyl-substituted piperidine derivatives. The palladium-catalyzed allylation reactions described in recent patent literature demonstrate the synthetic accessibility of such compounds through metal-catalyzed methodologies. These synthetic approaches typically involve the reaction of piperidine derivatives with allylic carbonates in the presence of palladium catalysts, achieving high yields and selectivity.

Contemporary research has highlighted the importance of multicomponent reactions in constructing complex piperidine scaffolds. The development of cascade reactions involving Knoevenagel condensation, Michael addition, and Mannich reactions has provided efficient synthetic routes to diverse piperidine derivatives. These methodological advances have particular relevance for compounds incorporating both carboxamide and allyl functionalities, as they enable the simultaneous introduction of multiple functional groups in single synthetic operations.

Properties

IUPAC Name |

N-prop-2-enylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c1-2-6-11-9(12)8-5-3-4-7-10-8;/h2,8,10H,1,3-7H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNHZQVXXPBGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236255-00-7 | |

| Record name | 2-Piperidinecarboxamide, N-2-propen-1-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236255-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Palladium-Catalyzed N-Allylation Using Allylic Carbonates

Catalyst and Conditions:

Palladium catalysts such as Pd/C, PdCl₂, Pd(OAc)₂, or Pd(PPh₃)₄ are employed to catalyze the reaction of 2-piperidinecarboxamide derivatives with allylic carbonates. The reaction is typically conducted under inert atmosphere (nitrogen), at temperatures ranging from room temperature to 140°C (preferably 40-120°C).Mechanism and Advantages:

The use of allylic carbonates as allylating agents provides high yields (up to 75%) and excellent selectivity (97-98%) for N-allyl derivatives. This method surpasses traditional allyl bromide or allyl alcohol methods, which often suffer from low yields (<5%) and side reactions due to hydrobromic acid formation.Example Reaction:

2,2,6,6-tetramethyl-piperidin-4-ol reacted with di-allyl carbonate in the presence of 5% Pd/C at 110°C for 8 hours yielded the N-allyl product in 75% yield with high selectivity.

Direct N-Allylation Using Allyl Halides

- Conventional N-allylation methods involve reacting piperidine derivatives with allyl bromide or chloride. However, these methods may require base to neutralize formed acids and often lead to lower yields and selectivity due to side reactions.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt form of N-Allyl-2-piperidinecarboxamide, the free base is treated with hydrochloric acid under controlled conditions:

- The free amide is dissolved in an appropriate solvent (e.g., ethanol, ethyl acetate).

- Hydrochloric acid is added dropwise to the solution at low temperature.

- The salt precipitates out and is isolated by filtration and recrystallization, often from ethanol/ethyl acetate mixtures to achieve high purity.

Reaction Conditions and Purification

Summary of Research Findings

- The palladium-catalyzed allylation using allylic carbonates is the most efficient and selective method reported for N-allyl functionalization on piperidine derivatives, offering yields up to 75% and selectivity near 98%.

- Industrially scalable amidation of pipecolic acid under acidic conditions provides a robust route to 2-piperidinecarboxamide intermediates.

- The hydrochloride salt formation is straightforward, requiring mild conditions and simple recrystallization, facilitating downstream pharmaceutical applications.

- Asymmetric synthesis routes enable access to chiral intermediates, potentially useful for enantiomerically pure N-allyl-2-piperidinecarboxamide derivatives.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-allyl-2-piperidinecarboxamide N-oxide, while reduction may yield N-allyl-2-piperidinecarboxamide.

Scientific Research Applications

Chemical Properties and Reactions

N-Allyl-2-piperidinecarboxamide hydrochloride can undergo a variety of chemical reactions, making it a versatile building block in organic synthesis. Key reactions include:

- Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen, typically using agents like potassium permanganate.

- Reduction : Involves the addition of hydrogen or removal of oxygen, commonly facilitated by lithium aluminum hydride.

- Substitution : Involves replacing one atom or group with another, often using halogens in the presence of catalysts.

The major products formed from these reactions depend on specific conditions and reagents used, such as the formation of N-allyl-2-piperidinecarboxamide N-oxide during oxidation.

Chemistry

This compound serves as a building block for synthesizing more complex molecules . Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties.

Biology

In biological research, this compound is studied for its potential effects on biological systems. It has been shown to interact with enzymes and receptors, which can lead to various physiological effects. For instance:

- Neuroprotective Properties : Research indicates that it can protect neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases.

- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, making it a candidate for cancer therapy.

Medicine

This compound is being investigated for its therapeutic effects. It is considered a precursor for drug development due to its ability to modulate biological pathways effectively.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its versatility makes it suitable for various applications in chemical manufacturing.

The compound exhibits significant biological activity, which is crucial for its potential therapeutic applications. Key findings include:

- Neuroprotection in Cell Models : In vitro studies have demonstrated that this compound enhances cell survival under stress conditions.

- Antitumor Potential : Studies evaluating its cytotoxic effects against cancer cell lines have shown a dose-dependent response, indicating significant inhibition of cell proliferation at higher concentrations.

Case Studies

-

Neuroprotection Study :

- Objective: To evaluate the neuroprotective capabilities of this compound.

- Method: In vitro experiments using neuronal cell lines under oxidative stress conditions.

- Results: Enhanced survival rates were observed, indicating potential therapeutic benefits for neurodegenerative diseases.

-

Antitumor Activity Investigation :

- Objective: To assess the cytotoxic effects against various cancer cell lines.

- Method: Treatment with varying concentrations of the compound and measurement of cell proliferation.

- Results: Significant inhibition was noted at higher concentrations, supporting its candidacy as an antitumor agent.

Mechanism of Action

The mechanism of action of N-Allyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between N-Allyl-2-piperidinecarboxamide hydrochloride and structurally related compounds:

Key Observations:

The piperidine ring in N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride allows for axial-equatorial isomerism, which may influence receptor interactions .

Substituent Effects :

- The allyl group in the main compound and its pyrrolidine analog introduces π-electrons and steric bulk, likely increasing lipophilicity and affecting membrane permeability.

- The cyclopropyl group in the compound from may enhance metabolic stability by resisting oxidative degradation.

- The hydroxy-dimethylethyl group in improves water solubility through hydrogen bonding, which could optimize pharmacokinetics.

Molecular Weight and Solubility :

- Lower molecular weight compounds (e.g., pyrrolidine analog ) may exhibit better diffusion rates but reduced target specificity.

- Higher molecular weight derivatives (e.g., and ) balance solubility and bioavailability through polar functional groups.

Research Implications and Limitations

- Synthetic Accessibility : Allyl-containing compounds (e.g., ) are often synthesized via nucleophilic substitution or amidation, but regioselectivity challenges may arise.

Biological Activity

N-Allyl-2-piperidinecarboxamide hydrochloride is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₇ClN₂O

- Molecular Weight : 192.70 g/mol

- Chemical Classification : Piperidine derivative

This compound primarily interacts with various receptors and enzymes in biological systems. Its mechanism involves:

- Receptor Interaction : It may act as an agonist or antagonist at specific receptors, influencing physiological responses. For instance, it has been noted to interact with the μ-opioid receptor, which is crucial in modulating pain and other central nervous system functions.

- Enzyme Modulation : The compound has shown potential in modulating enzyme activities, which can lead to various biochemical effects, including anti-inflammatory and neuroprotective actions .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Properties : Studies have demonstrated its ability to protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases .

- Antitumor Activity : Preliminary investigations suggest that it may possess antitumor properties, making it a candidate for cancer therapy .

Case Studies

- Neuroprotection in Cell Models : In vitro studies using neuronal cell lines have shown that this compound can enhance cell survival under stress conditions, indicating its neuroprotective capabilities .

- Antitumor Potential : In one study, the compound was evaluated for its cytotoxic effects against various cancer cell lines. Results indicated a dose-dependent response with significant inhibition of cell proliferation observed at higher concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(Piperidine-4-yl) benzamide | Cytotoxic against cancer cells | Induces apoptosis through receptor interaction |

| Piperine | Antioxidant and anti-inflammatory | Modulates multiple signaling pathways |

| N-Allyl-2-piperidinecarboxamide | Neuroprotective and potential antitumor | Agonist/antagonist at opioid receptors |

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Rapid absorption observed in animal models.

- Distribution : Predominantly distributed in the central nervous system due to its lipophilicity.

- Metabolism : Metabolized primarily in the liver with potential active metabolites contributing to its biological effects.

- Excretion : Excreted via urine, highlighting the need for monitoring renal function during therapeutic use .

Dosage Effects

In animal studies, varying dosages of this compound have demonstrated different biological responses:

Q & A

Q. Which analytical techniques are critical for validating the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure and allyl/piperidine integration .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% target peak area) .

- Mass Spectrometry (MS) : ESI-MS verifies molecular weight (e.g., m/z 206.71 for [M+H]⁺) .

- X-ray Crystallography (if crystals form): Resolves 3D structure and hydrogen bonding in the hydrochloride salt .

Q. How can researchers mitigate common side reactions during synthesis, such as over-alkylation or hydrolysis?

- Controlled stoichiometry : Use a 1:1 molar ratio of allyl halide to piperidine to prevent over-alkylation .

- Inert atmosphere : Conduct reactions under N₂/Ar to avoid hydrolysis of sensitive intermediates .

- Low-temperature steps : Perform carboxamide coupling at 0–5°C to minimize side product formation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in catalytic cross-coupling reactions?

- The allyl group participates in π-allyl palladium complexes, enabling decarboxylative cross-coupling (e.g., with aryl halides). Key steps include:

- Oxidative addition : Pd⁰ inserts into the C–X bond of aryl halides.

- Transmetallation : The allyl-piperidine intermediate coordinates with Pd.

- Reductive elimination : Forms the C–C bond, releasing the coupled product .

- Density Functional Theory (DFT) studies can model transition states to optimize catalytic efficiency .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control buffer conditions (pH 7.4, 37°C) .

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .

- Cofactor interactions : Test the compound with/without physiological cofactors (e.g., Mg²⁺ or ATP) to account for assay variability .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Salt forms : Compare hydrochloride, sulfate, and tartrate salts for enhanced aqueous solubility .

- Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) to the carboxamide moiety .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to increase plasma half-life .

Q. How do structural modifications (e.g., substituting the allyl group) impact pharmacological activity?

- Allyl vs. propargyl : Replace the allyl group with propargyl to test π-orbital effects on receptor binding .

- Piperidine ring substitution : Introduce methyl or fluoro groups at the 4-position to modulate lipophilicity and blood-brain barrier penetration .

- SAR studies : Systematic variation of the carboxamide side chain (e.g., replacing –NH₂ with –OCH₃) quantifies steric/electronic contributions to activity .

Methodological Guidance

Designing a stability study under accelerated conditions (40°C/75% RH):

- Sample preparation : Store the compound in sealed vials with desiccants and analyze at 0, 1, 3, and 6 months .

- Degradation markers : Monitor via HPLC for hydrolysis products (e.g., free piperidine) or oxidation (allyl → epoxide) .

Validating a novel RP-HPLC method for quantifying the compound in biological matrices:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of 0.1% TFA in water and acetonitrile (5→95% over 20 min).

- Validation parameters :

- Linearity : R² > 0.999 over 1–100 µg/mL.

- Recovery : 85–115% in spiked plasma samples.

- LOQ : 0.5 µg/mL (S/N ≥ 10) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.